1-(2-Chloro-4-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. These include a chloro-nitrophenyl group, an ethoxycarbonyl group, and a pyrazole ring. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of other complex molecules or as a building block in the creation of pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chloro-nitrophenyl group could be introduced through a nitration reaction followed by a chlorination reaction . The ethoxycarbonyl group could be introduced through a reaction with ethyl chloroformate, and the pyrazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chloro-nitrophenyl group would likely contribute to the overall polarity of the molecule, while the ethoxycarbonyl group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro-nitrophenyl group could potentially undergo further substitution reactions, while the ethoxycarbonyl group could potentially be hydrolyzed to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of its various functional groups. For example, the chloro-nitrophenyl group would likely make the compound relatively polar, which could influence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
The potential future directions for research involving this compound would likely depend on its intended use. For example, if it were being used as a building block in the synthesis of pharmaceuticals, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its potential side effects .
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-5-4-8(18(22)23)6-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCGVYHSTJDYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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